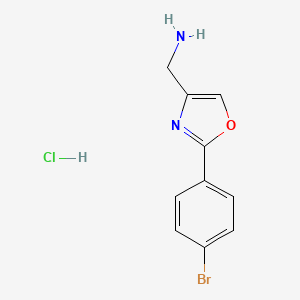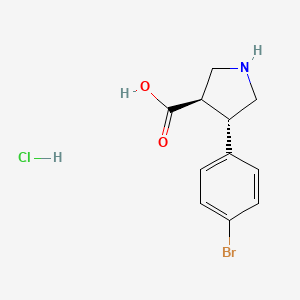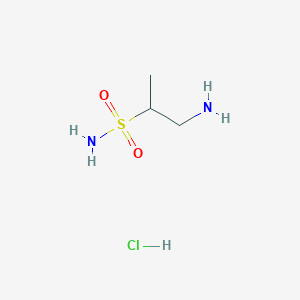![molecular formula C4H6F6N2O3S2 B1376059 [(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384428-54-9](/img/structure/B1376059.png)
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid
Übersicht
Beschreibung
The compound “[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid” is a chemical compound with the CAS Number: 1384427-41-1 . It has a molecular weight of 322.25 . The IUPAC name for this compound is trifluoromethanesulfonic acid compound with 2,2,2-trifluoroethyl N-methylimidothiocarbamate (1:1) .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H7F3N2S.CHF3O3S/c1-9-3 (8)10-2-4 (5,6)7;2-1 (3,4)8 (5,6)7/h2H2,1H3, (H2,8,9); (H,5,6,7) . This code provides a standard way to encode the compound’s structure and formula.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Synthesis
- Trifluoromethanesulfonic acid is recognized for its role in catalyzing the formation of polycyclic systems, particularly in cationic cyclisations of homoallylic sulfonamides to yield pyrrolidines (Haskins & Knight, 2002).
- It also serves as an extremely active Lewis acid catalyst in acylation reactions, notably in the acylation of alcohols with acid anhydrides and mixed anhydrides (Ishihara, Kubota, Kurihara & Yamamoto, 1996).
Organic Compound Synthesis
- Trifluoromethanesulfonic acid is utilized in various synthetic processes, including electrophilic aromatic substitution reactions, and in forming carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).
- Additionally, it facilitates the synthesis of α-tertiary amine derivatives through hydroamination of unfunctionalized alkenes (Fei, Wang, Cai, Sun & Cheng, 2015).
Electrophilic Substitutions and Reactions
- Research has shown its effectiveness in the selective reduction of hydroxy substituted carboxylic acids, ketones, and aldehydes (Olah & Wu, 1991).
- It is also involved in the synthesis of chrysene derivatives through Brønsted acid-promoted cross-coupling reactions (Guo, Zhou, Zhang & Hua, 2015).
Material Science Applications
- In the field of material science, it is used in synthesizing comb-shaped poly(arylene ether sulfone)s for applications like proton exchange membranes in fuel cells (Kim, Robertson & Guiver, 2008).
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl carbamimidothioate;trifluoromethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5F3N2S.CHF3O3S/c4-3(5,6)1-9-2(7)8;2-1(3,4)8(5,6)7/h1H2,(H3,7,8);(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXVSWAOYBCVHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)SC(=N)N.C(F)(F)(F)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F6N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(2,2,2-Trifluoroethyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[(5-Bromothiophen-2-yl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1375985.png)
![4-[2-(Dimethylamino)ethyl]benzene-1,2-diol hydrobromide](/img/structure/B1375987.png)
![5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1375988.png)



![2-(2-{[amino(imino)methyl]amino}-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-propylacetamide](/img/structure/B1375996.png)
